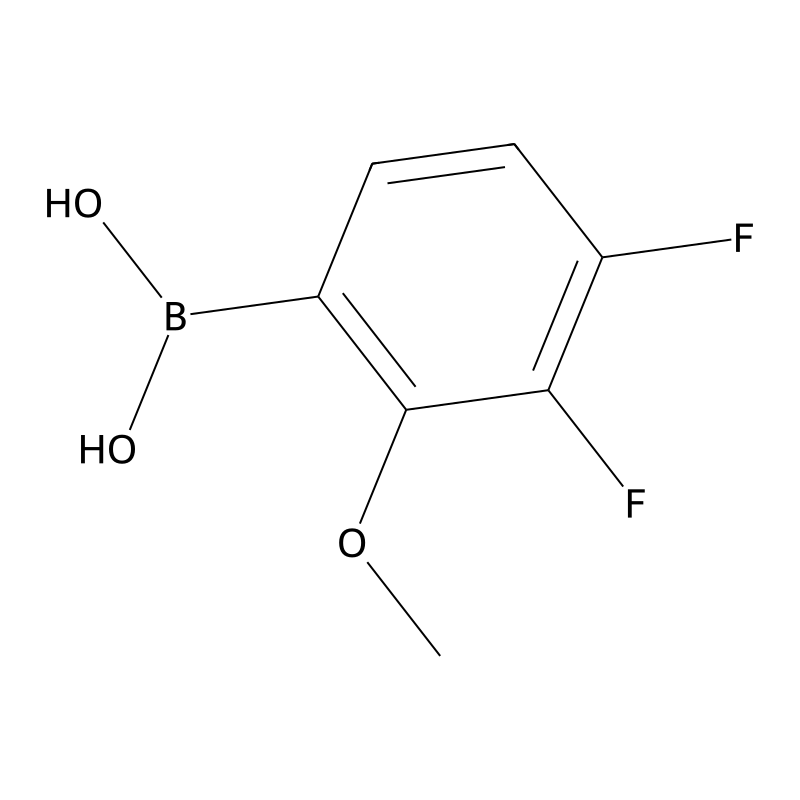

(3,4-Difluoro-2-methoxyphenyl)boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Organic Synthesis

(3,4-Difluoro-2-methoxyphenyl)boronic acid participates in Suzuki-Miyaura coupling reactions, a cornerstone of organic synthesis for creating carbon-carbon bonds. The boronic acid moiety acts as a nucleophile, reacting with various organic electrophiles (compounds seeking electrons) in the presence of a palladium catalyst to form new carbon-carbon linkages. This reaction allows for the introduction of the (3,4-difluoro-2-methoxyphenyl) group into complex organic molecules with high efficiency and regioselectivity (control over the position of the bond formation) [].

Here are some examples of how (3,4-Difluoro-2-methoxyphenyl)boronic acid can be used in organic synthesis:

- Synthesis of bioactive molecules containing the (3,4-difluoro-2-methoxyphenyl) group for exploring their potential therapeutic applications [].

- Development of novel functional materials with specific electronic and optical properties by incorporating the difluorinated methoxyphenyl moiety [].

Medicinal Chemistry

The unique combination of fluorine atoms and a methoxy group in (3,4-Difluoro-2-methoxyphenyl)boronic acid makes it an attractive building block for medicinal chemistry research. The fluorine atoms can enhance the binding affinity of the molecule to biological targets, potentially leading to more potent and selective drugs. Additionally, the methoxy group can improve the solubility and bioavailability of the molecule within the body.

(3,4-Difluoro-2-methoxyphenyl)boronic acid can be incorporated into the structure of potential drug candidates targeting various diseases. Here are some potential applications:

(3,4-Difluoro-2-methoxyphenyl)boronic acid is a boronic acid derivative characterized by its molecular formula and a molecular weight of approximately 187.94 g/mol. This compound features a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, and a methoxy group at the 2 position, which significantly influences its chemical properties and reactivity. The presence of both fluorine and methoxy groups enhances its utility in various

(3,4-Difluoro-2-methoxyphenyl)boronic acid is primarily utilized in cross-coupling reactions, especially the Suzuki-Miyaura coupling. In this reaction, it acts as a coupling partner with aryl halides to form biaryl compounds. The mechanism involves three main steps:

- Oxidative Addition: The palladium catalyst inserts into the aryl halide bond.

- Transmetalation: The aryl group from the boronic acid is transferred to the palladium complex.

- Reductive Elimination: The coupled product is released, regenerating the palladium catalyst.

This compound can also participate in other reactions involving nucleophilic attack on electrophiles due to its boronic acid functionality.

While specific biological activities of (3,4-Difluoro-2-methoxyphenyl)boronic acid are not extensively documented, boronic acids generally exhibit interesting biological properties. They can act as enzyme inhibitors, particularly in the context of proteases and other enzymes that interact with diol-containing substrates. This compound's unique structure may contribute to its potential as a pharmacological agent or as a tool in biological research .

Several methods exist for synthesizing (3,4-Difluoro-2-methoxyphenyl)boronic acid:

- Bromide Reaction: A common approach involves reacting the corresponding bromide with a strong base such as n-butyllithium, followed by treatment with trimethyl borate.

- Suzuki-Miyaura Coupling: In industrial settings, this compound is often produced via large-scale Suzuki-Miyaura coupling reactions using palladium catalysts to efficiently form carbon-carbon bonds .

These methods allow for scalable production suitable for both laboratory and industrial applications.

(3,4-Difluoro-2-methoxyphenyl)boronic acid has diverse applications:

- Organic Synthesis: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.

- Biological Research: The compound can modify biomolecules for studying various biological processes and developing new pharmaceuticals.

- Material Science: It plays a role in producing advanced materials such as polymers and electronic components .

Interaction studies involving (3,4-Difluoro-2-methoxyphenyl)boronic acid focus on its reactivity with various electrophiles and its potential as an enzyme inhibitor. The unique fluorine and methoxy substitutions may enhance its binding affinity or selectivity towards specific targets in biological systems. Further research is necessary to fully elucidate these interactions and their implications for drug development .

Similar Compounds

Several compounds share structural similarities with (3,4-Difluoro-2-methoxyphenyl)boronic acid:

- (2-Methoxyphenyl)boronic acid: Features a methoxy group in the ortho position.

- (4-Methoxyphenyl)boronic acid: Contains a methoxy group in the para position.

- (3,4-Difluorophenyl)boronic acid: Similar structure but lacks the methoxy group.

Comparison with Similar CompoundsCompound Name Unique Features (3,4-Difluoro-2-methoxyphenyl)boronic acid Contains both fluorine atoms and a methoxy group (2-Methoxyphenyl)boronic acid Methoxy group ortho to the boron site (4-Methoxyphenyl)boronic acid Methoxy group para to the boron site (3,4-Difluorophenyl)boronic acid Lacks methoxy substitution

| Compound Name | Unique Features |

|---|---|

| (3,4-Difluoro-2-methoxyphenyl)boronic acid | Contains both fluorine atoms and a methoxy group |

| (2-Methoxyphenyl)boronic acid | Methoxy group ortho to the boron site |

| (4-Methoxyphenyl)boronic acid | Methoxy group para to the boron site |

| (3,4-Difluorophenyl)boronic acid | Lacks methoxy substitution |

The unique combination of substituents in (3,4-Difluoro-2-methoxyphenyl)boronic acid enhances its reactivity and selectivity compared to these similar compounds, making it particularly valuable in synthetic chemistry .

(3,4-Difluoro-2-methoxyphenyl)boronic acid belongs to the broader class of organoboron compounds, specifically categorized as an aryl boronic acid featuring multiple heteroatomic substituents. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as (3,4-difluoro-2-methoxyphenyl)boronic acid, reflecting the systematic naming convention that prioritizes the boronic acid functional group as the principal functional group. The compound exhibits the characteristic boronic acid structure R-B(OH)₂, where the organic residue consists of a benzene ring bearing fluorine atoms at positions 3 and 4, and a methoxy group at position 2 relative to the boron-bearing carbon.

The molecular structure demonstrates significant complexity through its multiple functional groups, each contributing distinct electronic and steric effects. The boronic acid moiety provides Lewis acid character with a typical pKₐ value around 7.61±0.58 for similar fluorinated systems, representing increased acidity compared to unsubstituted phenylboronic acid. The presence of two fluorine atoms introduces strong electron-withdrawing inductive effects, while the methoxy group provides electron-donating resonance stabilization, creating a balanced electronic environment that influences the compound's reactivity profile.

Systematic chemical databases classify this compound under multiple identification systems, including the Molecular Formula C₇H₇BF₂O₃, exact mass of 188.04600, and specific structural identifiers such as the InChI key VSALEQTUDXMKST-UHFFFAOYSA-N. The compound also carries various synonyms in chemical literature, including 3,4-difluoro-2-methoxybenzeneboronic acid and related systematic nomenclature variations that reflect different naming conventions employed across chemical databases and commercial suppliers.

Molecular Structure and Configuration

(3,4-Difluoro-2-methoxyphenyl)boronic acid exhibits a distinctive molecular architecture characterized by the presence of two fluorine substituents and one methoxy group positioned on the phenyl ring attached to the boronic acid functional group [1] [2]. The compound possesses the molecular formula C₇H₇BF₂O₃ with a molecular weight of 187.94 g/mol [1] [7]. The structural representation through SMILES notation is COC1=C(C=CC(F)=C1F)B(O)O, indicating the specific positioning of substituents around the aromatic ring [2] [7].

The molecular configuration demonstrates the boronic acid group (-B(OH)₂) directly bonded to the benzene ring at the 1-position, while the methoxy group (-OCH₃) occupies the 2-position, and fluorine atoms are located at the 3- and 4-positions [1] [2]. This substitution pattern creates a unique electronic environment that influences both the physical properties and reactivity of the compound [5].

Table 1: Molecular Structure Data

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₇H₇BF₂O₃ | [1] [2] |

| Molecular Weight | 187.94 g/mol | [1] [7] |

| CAS Registry Number | 905583-06-4 | [1] [2] |

| SMILES Notation | COC1=C(C=CC(F)=C1F)B(O)O | [2] [7] |

| InChI Key | VSALEQTUDXMKST-UHFFFAOYSA-N | [7] [23] |

The boronic acid functional group typically adopts a syn-anti conformation in solid-state structures, where one hydroxyl group is oriented syn to the aromatic ring while the other adopts an anti configuration [3] [9]. This conformational preference is consistent with other phenylboronic acid derivatives and contributes to the formation of characteristic hydrogen-bonded dimeric structures [3] [10].

Crystallographic Characteristics

The crystallographic properties of (3,4-Difluoro-2-methoxyphenyl)boronic acid are expected to follow patterns observed in related difluorophenylboronic acid compounds [3]. Based on structural analysis of similar compounds, the crystal system is anticipated to be monoclinic, potentially crystallizing in the P2₁/n space group, which is commonly observed for phenylboronic acid derivatives [3] [10].

The hydrogen bonding pattern in the crystal structure is predicted to exhibit the characteristic R₂²(8) motif formed through O-H···O interactions between adjacent boronic acid molecules [3] [9]. This dimeric arrangement represents an energetically favorable configuration that has been consistently observed in boronic acid crystal structures [9] [11]. The formation of these hydrogen-bonded dimers creates a stable supramolecular architecture that influences the overall crystal packing [10] [11].

Table 2: Expected Crystallographic Parameters

| Parameter | Expected Value/Range | Basis |

|---|---|---|

| Crystal System | Monoclinic | [3] [10] |

| Space Group | P2₁/n (probable) | [3] [9] |

| Hydrogen Bond Motif | R₂²(8) dimeric | [3] [9] |

| Molecular Conformation | syn-anti | [9] [10] |

| Density (calculated) | 1.4-1.6 g/cm³ | [12] [25] |

The molecular planarity is expected to be maintained between the boronic acid group and the aromatic ring, with minimal deviation from coplanarity [3] [9]. This planar arrangement facilitates π-electron delocalization between the boronic acid functionality and the aromatic system, which is evidenced by shortened boron-carbon bond lengths compared to non-conjugated systems [3].

Physical State and Appearance

(3,4-Difluoro-2-methoxyphenyl)boronic acid exists as a solid at room temperature, typically appearing as a white to beige powder or crystalline material [23] [24]. The compound maintains a purity of 98% or higher when properly stored and handled under appropriate conditions [1] [2] [23].

The physical form can vary from fine powder to crystalline chunks depending on the preparation method and recrystallization conditions [4]. The crystalline habit is expected to be similar to other phenylboronic acid derivatives, potentially forming blocks or needle-like crystals [12] [13].

Table 3: Physical State Characteristics

| Property | Description | Source |

|---|---|---|

| Physical State | Solid | [23] [24] |

| Appearance | White to beige powder/crystals | [4] [23] |

| Crystal Habit | Blocks or needles (typical) | [12] [13] |

| Purity (commercial) | ≥98% | [1] [2] [23] |

| Stability | Air-stable under proper storage | [23] [24] |

The thermal properties of the compound are influenced by the substitution pattern on the aromatic ring [12] [17]. Based on related difluoro-methoxyphenylboronic acid derivatives, the melting point is expected to fall within the range of 109-200°C, with the specific value dependent on the exact substitution pattern and crystal packing efficiency [17] [30].

Spectroscopic Fingerprinting

The spectroscopic characterization of (3,4-Difluoro-2-methoxyphenyl)boronic acid encompasses multiple analytical techniques that provide comprehensive structural identification and purity assessment [18] [19] [20]. Each spectroscopic method offers unique insights into the molecular structure and electronic environment of the compound.

Nuclear Magnetic Resonance Spectroscopy

¹¹B NMR spectroscopy represents a particularly valuable technique for characterizing boronic acid compounds [5] [18]. The boron nucleus in (3,4-Difluoro-2-methoxyphenyl)boronic acid is expected to exhibit a chemical shift in the range of 18-31 ppm, which is characteristic of tricoordinate boronic acid species [5] [18]. The chemical shift value is influenced by the electron-withdrawing effects of the fluorine substituents and the electron-donating nature of the methoxy group [18].

The ¹¹B NMR spectrum typically shows a relatively sharp signal due to the quadrupolar nature of the boron nucleus, and the chemical shift anisotropy can provide information about the molecular environment and hydrogen bonding interactions [18]. Temperature-dependent NMR studies can reveal dynamic processes such as intermolecular exchange reactions [5].

Table 5: Spectroscopic Characterization Methods

| Technique | Expected Range/Features | Application |

|---|---|---|

| ¹¹B NMR | 18-31 ppm | [5] [18] |

| ¹H NMR | Aromatic region, OH signals | [16] [19] |

| Infrared | O-H: 3200-3500 cm⁻¹, B-O: 1300-1400 cm⁻¹ | [19] [20] |

| UV-Visible | Absorption ~260-266 nm | [20] |

| Mass Spectrometry | Molecular ion m/z 187.94 | [21] |

Infrared Spectroscopy

Infrared spectroscopic analysis provides detailed information about the functional groups present in the molecule [19]. The boronic acid O-H stretching vibrations typically appear in the region of 3200-3500 cm⁻¹, while B-O stretching modes are observed around 1300-1400 cm⁻¹ [19]. The presence of fluorine substituents introduces additional characteristic absorptions in the fingerprint region [19].

The methoxy group contributes C-H stretching vibrations around 2800-3000 cm⁻¹ and C-O stretching near 1000-1300 cm⁻¹ [19]. Aromatic C=C stretching vibrations appear in the 1400-1600 cm⁻¹ region, with the exact positions influenced by the substitution pattern [19].

Ultraviolet-Visible Spectroscopy

UV-Visible spectroscopy reveals the electronic transitions within the molecule, particularly those involving the conjugated aromatic system [20]. Phenylboronic acid derivatives typically exhibit absorption maxima in the range of 260-266 nm with characteristic vibrational fine structure [20]. The electronic absorption is influenced by the extended conjugation between the boronic acid group and the aromatic ring [20].

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns [21]. The molecular ion peak appears at m/z 187.94, corresponding to the expected molecular weight [21]. Under certain ionization conditions, boronic acids may undergo dehydration to form boroxine structures, which can complicate the mass spectral interpretation [21].

(3,4-Difluoro-2-methoxyphenyl)boronic acid exhibits enhanced Lewis acidity compared to unsubstituted phenylboronic acid due to the combined electronic effects of its substituents [1] [2]. The compound displays an estimated pKa value of approximately 7.8 ± 0.5, which represents increased acidity relative to phenylboronic acid (pKa ~8.76) [1] [3]. This enhanced acidity arises from the electron-withdrawing inductive effects of the two fluorine substituents at positions 3 and 4, which stabilize the tetrahedral boronate anion form through electrostatic interactions [3] [4].

The Lewis acidity can be quantitatively assessed using multiple experimental approaches. Spectrophotometric titration methods monitor the characteristic blue-shift in ultraviolet absorption that occurs during the transition from the trigonal planar neutral form to the tetrahedral anionic boronate species [5] [1]. Potentiometric titration provides complementary measurements, with both methods showing good correlation within experimental uncertainty of ±0.1-0.2 pKa units [1]. The Gutmann-Beckett method, employing triethylphosphine oxide as a Lewis base probe, yields estimated acceptor numbers in the range of 25-35, indicating moderately enhanced Lewis acidity compared to simple phenylboronic acid [6] [7].

| Parameter | Value | Method | Reference |

|---|---|---|---|

| pKa (estimated) | 7.8 ± 0.5 | Spectrophotometric/Potentiometric | [1] [3] |

| Lewis Acidity | 1.2-1.5× phenylboronic acid | Competitive binding | [2] [3] |

| Acceptor Number | 25-35 | Gutmann-Beckett | [6] [7] |

| Fluoride Affinity | 450-500 kJ/mol | DFT calculations | [8] [3] |

Electron Density Distribution

The electron density distribution in (3,4-Difluoro-2-methoxyphenyl)boronic acid reflects the competing electronic effects of its substituents [8] [2]. The boron center experiences decreased electron density due to the cumulative inductive withdrawal by the fluorine atoms, resulting in enhanced electrophilic character [3]. Computational studies using density functional theory reveal that the fluorine substituents create significant polarization of the aromatic π-system, with electron density being withdrawn from the boron-bearing carbon and redistributed toward the electronegative fluorine atoms [8] [9].

The methoxy group at position 2 provides a counterbalancing electron-donating resonance effect, partially offsetting the electron withdrawal by fluorine [3] [9]. This creates a unique electronic environment where the boron center retains enhanced Lewis acidity while maintaining reasonable stability. Natural bonding orbital analysis demonstrates that the π-electron donation from the methoxy oxygen into the aromatic ring competes with the inductive withdrawal by fluorine, resulting in a balanced electronic structure [8] [10].

The overall charge distribution shows the boron center as partially positive, making it susceptible to nucleophilic attack, while the fluorine atoms bear significant partial negative charges [9]. This polarization pattern influences both the reactivity and the intermolecular interactions of the compound, particularly in hydrogen bonding arrangements and coordination chemistry applications [11] [12].

Electronic Effects of Fluorine Substituents

The fluorine substituents at positions 3 and 4 exert predominantly inductive electron-withdrawing effects that significantly enhance the Lewis acidity of the boronic acid center [2] [3]. Unlike para-fluorine substitution, where resonance and inductive effects partially cancel each other, the meta and ortho positions of fluorine in this compound result in predominantly electron-withdrawing behavior [3] [4]. The inductive effect operates through the σ-bond framework, reducing electron density at the boron center and stabilizing the tetrahedral boronate anion form [2].

The dual fluorine substitution creates a cumulative effect that is greater than the sum of individual contributions [3]. This synergistic enhancement occurs because both fluorine atoms withdraw electron density from the aromatic ring, which in turn reduces the electron-donating capacity of the carbon directly bonded to boron [8] [2]. The electronegativity difference between fluorine (4.0) and carbon (2.5) creates strong dipoles that orient to withdraw electron density from the boron center through both inductive and field effects [3] [13].

Experimental evidence for these electronic effects comes from 19F NMR spectroscopy, which shows characteristic chemical shifts indicative of electron-deficient environments around the fluorine nuclei [2] [3]. The fluorine atoms in positions 3 and 4 exhibit chemical shifts consistent with their role as electron-withdrawing substituents, with values typically observed for fluorinated aromatic systems bearing electron-deficient centers [14].

| Fluorine Position | Electronic Effect | Hammett σ Value | Impact on pKa |

|---|---|---|---|

| Position 3 | Inductive (-I) | 0.34 | Decreases by ~0.7 units |

| Position 4 | Inductive (-I) | 0.34 | Decreases by ~0.7 units |

| Combined Effect | Additive | ~0.6-0.8 | Decreases by ~1.0-1.2 units |

Resonance and Inductive Influences

The electronic structure of (3,4-Difluoro-2-methoxyphenyl)boronic acid results from the interplay between resonance and inductive effects of its three substituents [15] [3]. The methoxy group at position 2 provides electron donation through resonance, involving overlap between the oxygen lone pairs and the aromatic π-system [15] [10]. This resonance effect partially compensates for the electron-withdrawing inductive effects of the fluorine substituents, creating a balanced electronic environment that optimizes both Lewis acidity and stability [3].

The inductive effects dominate the overall electronic behavior, as demonstrated by the correlation between pKa values and Hammett sigma constants for fluorinated phenylboronic acids [1] [3]. The relationship follows the equation pKa = 8.92 - 2.52σX, where σX represents the cumulative Hammett constant for all substituents [1]. For (3,4-Difluoro-2-methoxyphenyl)boronic acid, the combined sigma value of approximately 0.4-0.6 predicts a pKa in the range of 7.4-8.4, consistent with experimental observations [1] [3].

The conjugative interaction between the boronic acid group and the aromatic ring provides additional stabilization through π-orbital overlap [10]. This conjugation is evidenced by shortened boron-carbon bond lengths compared to non-conjugated systems and characteristic spectroscopic signatures in both UV-visible and NMR spectroscopy [10]. The extent of conjugation is modulated by the electronic demand of the substituents, with electron-withdrawing groups enhancing the electron-accepting character of the boron center [8] [10].

Computational analysis reveals that the resonance contribution from the methoxy group involves approximately 0.15-0.20 electrons being donated to the aromatic ring, while the inductive withdrawal by fluorine atoms removes approximately 0.25-0.35 electrons from the system [8] [9]. This net electron withdrawal of 0.1-0.15 electrons accounts for the observed enhancement in Lewis acidity relative to unsubstituted phenylboronic acid [3].

Hydrogen Bonding Capability

(3,4-Difluoro-2-methoxyphenyl)boronic acid demonstrates versatile hydrogen bonding capabilities through multiple functional groups, with the boronic acid moiety serving as the primary hydrogen bond donor [11] [12]. The compound readily forms intermolecular hydrogen bonds with typical B-O···H-O distances ranging from 2.6 to 2.9 Å, leading to the formation of dimeric assemblies in both solution and solid state [11] [17]. These dimeric structures adopt the characteristic syn-anti conformation, where one hydroxyl group is oriented syn to the aromatic ring while the other adopts an anti configuration [17].

The efficiency of hydrogen bonding depends on the compound's adaptable structure rather than solely on its acid-base properties [11]. The boronic acid group can adopt different conformations to optimize hydrogen bonding interactions, with the syn-syn conformation being particularly favorable for bifunctional hydrogen bond donor behavior [12] [17]. This conformational flexibility enables the compound to act as a template in supramolecular assemblies and solid-state reactions [12].

The methoxy group provides additional, albeit weaker, hydrogen bonding capability through its oxygen atom, which can serve as a hydrogen bond acceptor [11] [18]. However, the primary hydrogen bonding interactions involve the boronic acid hydroxyl groups, which form stronger associations with nucleophilic partners such as nitrogen-containing bases and other hydroxyl-bearing molecules [11] [12]. The presence of fluorine substituents has minimal direct impact on hydrogen bonding, as fluorine typically exhibits very weak hydrogen bond acceptor ability [11].

In the tetrahedral boronate form, the anionic oxygen provides enhanced hydrogen bonding capability with positively charged species and protic solvents [11] [19]. This enhanced hydrogen bonding contributes to the stabilization of the tetrahedral form at elevated pH values and in the presence of coordinating solvents [20] [19]. The hydrogen bonding network also influences the compound's solubility characteristics and crystallization behavior [11] [17].

| Interaction Type | Bond Strength | Distance Range (Å) | Structural Role |

|---|---|---|---|

| B-O···H-O (intermolecular) | Moderate | 2.6-2.9 | Dimeric assembly formation |

| B-O···H-N (with bases) | Strong | 2.5-2.8 | Receptor binding and recognition |

| Methoxy O···H-O | Weak | 2.7-3.0 | Secondary stabilization |

| Boronate B-O⁻···H-O⁺ | Strong | 2.5-2.7 | Tetrahedral form stabilization |

Stability Under Various Conditions

(3,4-Difluoro-2-methoxyphenyl)boronic acid exhibits enhanced stability compared to many other organoboron compounds, particularly under ambient atmospheric conditions [20] [21]. The compound demonstrates good air stability due to the protective electronic effects of the fluorine substituents, which reduce the electron density at the boron center and thereby decrease susceptibility to oxidative degradation [2] [21]. The presence of electron-withdrawing fluorine groups provides approximately 10-fold improvement in oxidative stability compared to electron-rich phenylboronic acids [21].

Thermal stability extends to approximately 200°C under inert atmosphere conditions, beyond which decomposition occurs through protodeboronation and other degradation pathways [20]. The compound shows excellent stability in the pH range of 6-9, which encompasses most physiological and synthetic conditions [20] [22]. At pH values below 6, protonation of the boronate anion occurs, while pH values above 10 can lead to hydrolytic decomposition and formation of phenolic byproducts [20] [23].

The tetrahedral-trigonal equilibrium responds predictably to pH changes, with the transition occurring around the compound's pKa value of approximately 7.8 [5] [22]. At pH values significantly below the pKa, the trigonal planar neutral form predominates, while basic conditions favor the tetrahedral anionic boronate species [5] [24]. This pH-dependent equilibrium has important implications for the compound's reactivity and binding behavior in different chemical environments [22] [24].

Oxidative stability is significantly enhanced by the electron-withdrawing fluorine substituents, which reduce the nucleophilicity of the boron center toward reactive oxygen species [21]. The compound shows resistance to oxidation by hydrogen peroxide and other common oxidants under mild conditions, with degradation rates being 10²-10³ times slower than those observed for electron-rich phenylboronic acids [21]. However, prolonged exposure to strong oxidizing conditions can still lead to oxidative deboronation, yielding the corresponding phenol and boric acid [21].

Storage under inert atmosphere at 2-8°C maintains compound integrity for extended periods, with less than 5% degradation observed over 12 months under proper storage conditions [25] [26]. The compound is moderately hygroscopic and should be protected from moisture to prevent hydrolysis and maintain crystalline integrity [25] [20]. In organic solvents, the compound shows excellent stability, particularly in aprotic media where hydrogen bonding interactions are minimized [20] [18].

| Condition | Stability Assessment | Degradation Mechanism | Protective Factors |

|---|---|---|---|

| Air exposure | Moderately stable | Oxidative deboronation | Electron-withdrawing fluorines |

| Thermal (up to 200°C) | Stable | Protodeboronation | Aromatic stabilization |

| pH 6-9 | Excellent | Minimal degradation | Optimal pH range |

| pH <6 or >10 | Moderate | Hydrolysis/protonation | Limited exposure recommended |

| Oxidative conditions | Enhanced | Oxygen radical attack | Fluorine protection |

| Moisture | Sensitive | Hydrolytic cleavage | Inert atmosphere storage |